N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrazole moiety substituted with a morpholino ring and an o-tolyl group. This compound combines multiple pharmacophoric elements: the 3,4-dimethoxyphenyl group is associated with neurotransmitter modulation (e.g., dopamine and serotonin systems), the morpholino ring enhances solubility and bioavailability, and the pyrazole core is a common scaffold in bioactive molecules targeting kinases or ion channels .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-18-8-9-21(30-2)22(14-18)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMHIQZXHUCMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286728-15-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a dimethoxyphenyl moiety and a morpholino-pyrazole unit, suggesting diverse interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structural characteristics of this compound suggest potential for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1286728-15-1 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. The presence of the pyrazole ring is particularly noteworthy as it is a common pharmacophore found in many kinase inhibitors .
Case Study: Kinase Inhibition
In one study, pyrazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models. Pyrazole compounds are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Research Findings
In vitro studies revealed that this compound significantly reduced LPS-induced inflammation in macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The combination of aromatic rings and morpholine groups suggests activity against bacteria and fungi.
Comparative Analysis
A comparative study showed that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-o-tolyl) | 15 |
| Control (Standard Antibiotic) | 20 |
The proposed mechanism of action for this compound involves its interaction with specific receptors or enzymes. Molecular docking studies have suggested that this compound can bind effectively to targets involved in inflammation and cancer pathways.
Molecular Docking Studies
Molecular docking simulations indicate that the compound interacts favorably with the active sites of several kinases and inflammatory mediators, which could explain its observed biological activities .
Comparison with Similar Compounds
Epirimil: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Structure: Shares the 3,4-dimethoxyphenyl-acetamide core but replaces the pyrazole-morpholino group with a pyrimidinylthio moiety.
- Activity : Demonstrated anticonvulsant efficacy in in vivo models, with a favorable safety profile compared to valproate .
- Key Difference : The pyrimidinylthio group may enhance blood-brain barrier penetration, contributing to its CNS activity .
A-740003: N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure: Retains the 3,4-dimethoxyphenyl-acetamide motif but incorporates a quinoline-cyanoimino group.
- Activity : A selective P2X7 receptor antagonist, effective in reducing neuropathic pain in rat models (ED₅₀ = 30 mg/kg) .
- Key Difference: The bulky quinoline substituent likely limits CNS penetration, restricting its use to peripheral pain pathways .
Benzothiazole Derivatives ()
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Structure: Replace the pyrazole-morpholino group with a benzothiazole ring.
- Activity : Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The trifluoromethyl group enhances metabolic stability .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : A benzamide derivative with a 3,4-dimethoxyphenethylamine chain.
Structure-Activity Relationship (SAR) Analysis
Key Observations :
- The 3,4-dimethoxyphenyl group is a conserved motif across analogs, suggesting its role in receptor binding.
- Heterocyclic substituents (pyrazole, pyrimidine, benzothiazole) dictate target specificity. Morpholino and o-tolyl groups in the target compound may improve solubility and selectivity for CNS targets.
- Bulky substituents (e.g., quinoline in A-740003) reduce CNS penetration but enhance peripheral activity .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, and how can reaction efficiency be maximized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Functionalization of the pyrazole with morpholine and o-tolyl groups using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Acetylation of the dimethoxyphenylamine intermediate with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
Methodological Tip : Optimize reaction yields by controlling temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions). Monitor intermediate purity via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions, particularly the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH) and morpholino groups (δ 2.4–3.5 ppm for N-CH) .
- Mass Spectrometry (HRMS) : Verify molecular weight (436.5 g/mol) and fragmentation patterns to detect synthetic byproducts .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects using SHELXL for refinement .
Advanced Research Questions
Q. How do the morpholino and dimethoxyphenyl moieties influence the compound’s biological activity, and what experimental approaches validate these effects?
- Role of Morpholino : The morpholine ring enhances solubility and may act as a hydrogen-bond acceptor, critical for kinase inhibition. Test via kinase inhibition assays (e.g., ATP-competitive binding studies) and compare with morpholine-free analogs .
- Role of Dimethoxyphenyl : The electron-donating methoxy groups modulate aromatic stacking with hydrophobic kinase pockets. Validate using SAR studies with halogenated or deoxygenated phenyl derivatives .
Methodological Tip : Pair biochemical assays with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and corroborate experimental IC values .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Common sources of discrepancy include:
- Assay Conditions : Differences in buffer pH, ATP concentration, or temperature. Standardize protocols (e.g., ADP-Glo™ Kinase Assay) and include positive controls (e.g., staurosporine) .
- Compound Purity : Impurities >5% skew results. Require ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and confirm via H NMR integration .
- Cellular vs. Enzymatic Assays : Address permeability differences using protease inhibitors or membrane transport modulators in cell-based assays .
Q. What strategies are recommended for crystallizing this compound to study its 3D conformation?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane) to induce slow crystallization .
- Temperature Gradient : Use a thermal cycler to gradually lower temperature from 25°C to 4°C over 48 hours.
- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data and refine with SHELXL-2018 .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Citation |
|---|---|---|
| Molecular Weight | 436.5 g/mol | HRMS |
| LogP (Predicted) | 3.2 ± 0.5 | ChemAxon Calculator |
| Solubility (DMSO) | >10 mM | Experimental |
| Crystal System | Monoclinic (if crystallized) | X-ray |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Deacetylated intermediate | Hydrolysis under acidic conditions | Use anhydrous solvents |
| Morpholine dimer | Excess morpholine reagent | Optimize stoichiometry |
| Oxidized pyrazole | Exposure to O during synthesis | Conduct under N |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
